6'-Amino-3'-methyl-2'H-spiro[cyclohexane-1,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
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Overview
Description
6’-Amino-3’-methyl-1’H-spiro[cyclohexane-1,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex heterocyclic compound known for its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-amino-3’-methyl-1’H-spiro[cyclohexane-1,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-component reactions. One common method is the three-component spiro heterocyclization of 1H-pyrrole-2,3-diones with malononitrile and 1H-pyrazole-5(4H)-ones . This reaction proceeds under mild conditions and results in the formation of the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6’-Amino-3’-methyl-1’H-spiro[cyclohexane-1,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Mechanism of Action
The mechanism of action of 6’-amino-3’-methyl-1’H-spiro[cyclohexane-1,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with molecular targets, such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, inhibiting the activity of target enzymes or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of cancer cell proliferation and the reduction of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-3-methyl-2H-spiro[cyclohexane-1,4-pyrano[2,3-c]pyrazole]-5-carbonitrile
- 6-Amino-5-cyano-2′-oxo-5′-phenyl-1H-pyrrole-2,3-diones
Uniqueness
6’-Amino-3’-methyl-1’H-spiro[cyclohexane-1,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is unique due to its specific spiro structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-amino-3-methylspiro[2H-pyrano[2,3-c]pyrazole-4,1'-cyclohexane]-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-8-10-12(17-16-8)18-11(15)9(7-14)13(10)5-3-2-4-6-13/h2-6,15H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHIEBSYBGCZJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C23CCCCC3)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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